molecular formula C17H16FN3O2S2 B11264163 1-(4-fluorobenzyl)-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine

1-(4-fluorobenzyl)-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine

Cat. No.: B11264163
M. Wt: 377.5 g/mol
InChI Key: OVJRVJBVUGFOJO-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-3-(METHYLSULFANYL)-1H-PYRAZOL-5-AMINE is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a fluorophenylmethyl group, and a methylsulfanyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-3-(METHYLSULFANYL)-1H-PYRAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the pyrazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the fluorophenylmethyl group: This can be accomplished through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Introduction of the methylsulfanyl group: This step involves the reaction of the intermediate compound with methylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-3-(METHYLSULFANYL)-1H-PYRAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(BENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-3-(METHYLSULFANYL)-1H-PYRAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-3-(METHYLSULFANYL)-1H-PYRAZOL-5-AMINE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-benzenesulfonyl fluoride: Similar in structure but with a bromomethyl group instead of a fluorophenylmethyl group.

    Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group instead of a methylsulfanyl group.

Uniqueness

4-(BENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-3-(METHYLSULFANYL)-1H-PYRAZOL-5-AMINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16FN3O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-[(4-fluorophenyl)methyl]-5-methylsulfanylpyrazol-3-amine

InChI

InChI=1S/C17H16FN3O2S2/c1-24-17-15(25(22,23)14-5-3-2-4-6-14)16(19)21(20-17)11-12-7-9-13(18)10-8-12/h2-10H,11,19H2,1H3

InChI Key

OVJRVJBVUGFOJO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=C(C=C3)F

Origin of Product

United States

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